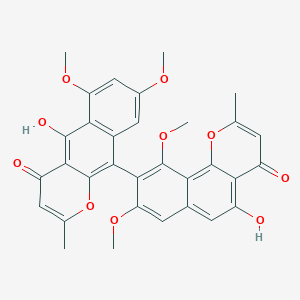

Fonsecinone A

描述

Structure

3D Structure

属性

CAS 编号 |

95152-75-3 |

|---|---|

分子式 |

C32H26O10 |

分子量 |

570.5 g/mol |

IUPAC 名称 |

5-hydroxy-9-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-20(35)9-15-10-21(38-4)28(30(40-6)23(15)31(26)41-13)25-17-11-16(37-3)12-22(39-5)24(17)29(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |

InChI 键 |

FFNPXDMNZBCNMN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC)O |

规范 SMILES |

CC1=CC(=O)C2=C(C=C3C=C(C(=C(C3=C2O1)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC)O |

同义词 |

fonsecinone A |

产品来源 |

United States |

Discovery, Isolation, and Production Methodologies for Research Purposes

Identification of Fungal Source Organisms

Fonsecinone A was originally isolated from Aspergillus niger. nih.gov Research has since identified its presence in a variety of other fungal species, highlighting its distribution across different genera and ecological niches. It has been reported in Amesia nigricolor nih.gov, as well as isolated from Aspergillus tubingensis strain G131 mdpi.comnih.gov and Aspergillus fumigatus strain D nih.govnih.gov. An endophytic Aspergillus sp., specifically strain KJ-9 associated with the plant Melia azedarach, has also been found to produce this compound mdpi.comresearchgate.netcapes.gov.brnih.gov. Furthermore, marine-derived fungi have yielded this compound, including Aspergillus niger strain L14 isolated from a marine sponge mdpi.comscite.ai. Other Aspergillus species identified as producers include Aspergillus aculeatus mdpi.commdpi.com and Aspergillus welwitschiae frontiersin.org. Beyond the Aspergillus genus, this compound has been isolated from Pleurotus ostreatus mdpi.comx-mol.net and the endophytic fungus Daldinia eschscholtzii sciencetechindonesia.com.

Aspergillus niger is recognized as a predominant fungal isolate in environments such as the International Space Station and is commonly found in built environments nih.gov. Aspergillus tubingensis is another frequently encountered species within the black Aspergillus group mdpi.com. The isolation of this compound from various endophytic fungi underscores the potential of these organisms as sources of bioactive secondary metabolites mdpi.comrsc.orgnih.gov104.197.3.

| Fungal Source Organism | Reference(s) |

| Aspergillus niger | nih.govmdpi.comscite.ainih.govscielo.br |

| Amesia nigricolor | nih.gov |

| Aspergillus tubingensis | mdpi.comnih.govmdpi.comnih.govresearchgate.net |

| Aspergillus fumigatus | nih.govnih.govmdpi.comrsc.orgnih.gov |

| Aspergillus sp. | mdpi.comresearchgate.netcapes.gov.brnih.govrsc.orgnih.gov104.197.3 |

| Aspergillus aculeatus | mdpi.commdpi.com |

| Pleurotus ostreatus | mdpi.comx-mol.net |

| Daldinia eschscholtzii | sciencetechindonesia.com |

| Aspergillus welwitschiae | frontiersin.org |

Optimized Cultivation and Fermentation Strategies for Enhanced this compound Production in Research Settings

Research into this compound production often involves cultivating the fungal source organisms using specific strategies to enhance yields. While many studies utilize synthetic media for growing microorganisms that produce naphtho-gamma-pyrones mdpi.com, the choice of medium and conditions can significantly impact the production of specific metabolites.

For Aspergillus tubingensis strain G131, cultivation on an optimized solid medium incorporating solid agroindustrial byproducts was found to substantially increase the production of naphtho-gamma-pyrones, including this compound, facilitating the isolation of even less abundant compounds mdpi.com. An endophytic Aspergillus sp. isolated from Limonia acidissima was successfully cultured on potato dextrose broth media with a fermentation period of four weeks for metabolite production 104.197.3. Similarly, endophytic fungal isolates from Malus domestica were grown and fermented using a solid rice medium mdpi.com. A common practice involves growing fungal cultures under static conditions at room temperature until the fungal mycelia fully cover the growth medium bio-conferences.org.

Environmental factors can play a crucial role in triggering or enhancing the biosynthesis of secondary metabolites in fungi. Standard laboratory conditions may lead to low expression levels of genes responsible for the production of certain secondary metabolites in Aspergillus niger nih.gov. Fungi are known to produce secondary metabolites in response to environmental stress nih.gov. Studies on A. niger isolated from the International Space Station, an environment with enhanced radiation, revealed increased production levels of some secondary metabolites, including fonsecinones, suggesting that specific environmental conditions can influence their biosynthesis nih.gov.

Optimization studies for related compounds in Aspergillus species provide insights into factors that can be modulated for enhanced production. For instance, optimization of co-production of other compounds by endophytic Aspergillus niger identified temperature, time, and yeast extract as significant factors researchgate.net. Strategies such as the use of histone deacetylase or DNA methyltransferase inhibitors, or the deletion of genes involved in chromatin structure modification, have been explored in other Aspergillus species like A. nidulans to activate silent gene clusters and potentially increase secondary metabolite production nih.gov. However, applying these strategies to A. niger is noted to be complex due to the already significant production of known naphtho-gamma-pyrones under various conditions nih.gov.

Methodological Approaches for Isolation and Purification of this compound for Advanced Research

The isolation and purification of this compound from fungal cultures involve a series of extraction and chromatographic techniques to obtain the compound in a pure form suitable for advanced research.

A general approach involves extracting the fungal culture or mycelia with organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of this compound and other secondary metabolites from Aspergillus species capes.gov.brnih.govmdpi.combio-conferences.orgppjonline.org. Extraction methods can include adding the solvent directly to the culture medium, followed by agitation bio-conferences.org, or homogenizing the cultures and sonicating them with the solvent ppjonline.org. The solvent layer containing the extracted compounds is then separated, filtered, and evaporated to yield a crude extract bio-conferences.orgppjonline.org.

Further purification of the crude extract typically employs various chromatographic techniques. Liquid-liquid extraction, such as partitioning between n-hexane and aqueous methanol, can be used as an initial separation step bio-conferences.org. Column chromatography is widely applied, including separation over silica (B1680970) gel and Sephadex LH-20 104.197.3. High-Performance Liquid Chromatography (HPLC) is a crucial step for obtaining pure this compound. Both preparative HPLC and semi-preparative HPLC are utilized, often with C18 columns and gradient elution systems involving solvents like acetonitrile (B52724) and water mdpi.com104.197.3. High-speed countercurrent chromatography (HSCCC) has also been demonstrated as an effective method for separating this compound from fungal extracts, utilizing solvent systems such as petroleum ether/ethyl acetate/methanol/water x-mol.net.

The identification of isolated this compound is achieved through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (such as 1H and 13C NMR) and Electron Spray Ionization Mass Spectrometry (ESI-MS) nih.govcapes.gov.brnih.govmdpi.commdpi.comresearchgate.net. Comparison of the obtained spectroscopic data with reported literature values is essential for confirmation nih.govmdpi.commdpi.com. High-resolution mass spectrometry can also be used for predicting the molecular formula nih.gov. Techniques like ECD spectra and X-ray diffraction analysis can be employed for determining the absolute configuration of the compound mdpi.com.

Biosynthetic Pathways and Genetic Determinants of Fonsecinone a

Elucidation of Precursor Building Blocks and Biosynthetic Intermediates

Fonsecinone A belongs to the class of aromatic polyketides, a diverse group of natural products synthesized through the iterative condensation of small carboxylic acid starter and extender units. The foundational building blocks for the biosynthesis of naphtho-γ-pyrones, including fonsecinones, are reported to be one molecule of acetyl-CoA and six molecules of malonyl-CoA. nih.govnih.gov These units are assembled into a polyketide chain, which then undergoes a series of modifications.

The initial precursor molecule is described as a chain of alternating ketone and methylene (B1212753) groups, specifically an octaketide leading to a heptaketone intermediate. nih.govnih.govfishersci.ie Monomeric naphtho-γ-pyrones serve as key intermediates in the pathway to dimeric naphtho-γ-pyrones (BNPs) like this compound. mycocentral.eu Examples of such monomeric intermediates include rubrofusarin (B1680258) B, fonsecin (B1214945), fonsecin B, and flavasperone. mycocentral.eu The final steps involve the dimerization of these naphthopyrone monomers. nih.govnih.gov

The proposed biosynthetic pathway for related aromatic polyketides in Aspergillus fumigatus strain D suggests the involvement of these acetyl-CoA and malonyl-CoA units leading to intermediates that subsequently dimerize. nih.gov

Below is a table summarizing key precursor building blocks and intermediates:

| Compound Name | Role in Biosynthesis |

| Acetyl-CoA | Starter/Extender Unit |

| Malonyl-CoA | Extender Unit |

| Heptaketone | Early Intermediate |

| Rubrofusarin B | Monomeric Intermediate |

| Fonsecin | Monomeric Intermediate |

| Fonsecin B | Monomeric Intermediate |

| Flavasperone | Monomeric Intermediate |

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Tailoring Enzymes)

The core structure of polyketides is synthesized by polyketide synthases (PKSs). mycocentral.eunih.govnih.gov In the case of naphtho-γ-pyrones, including the fonsecinones, the PKS enzyme AlbA is responsible for the biosynthesis of the core backbone. mycocentral.eunih.gov Notably, AlbA is also involved in melanin (B1238610) production. mycocentral.eunih.gov This PKS is characterized as a non-reducing PKS containing ketoacylsynthase (KS) and acyltransferase (AT) domains. nih.gov The gene ctg8_1223 in Aspergillus fumigatus strain D has been predicted to encode such a non-reducing PKS involved in the biosynthesis of related aromatic polyketides. nih.gov

Following the formation of the polyketide backbone by the PKS, a variety of tailoring enzymes modify the core structure to yield the final diverse array of secondary metabolites. mycocentral.eunih.gov A crucial tailoring step in the biosynthesis of dimeric naphtho-γ-pyrones like this compound is the dimerization of the monomeric units. This process is catalyzed by cytochrome P450 enzymes. nih.gov While the PKS gene (albA) is involved in the initial backbone synthesis, the genes encoding the tailoring enzymes, such as the cytochrome P450 enzymes responsible for dimerization, are reported to form a gene cluster that is separate from the PKS gene. nih.gov Other tailoring enzymes potentially involved in the modification of naphtho-γ-pyrones include O-methyltransferases, although the specific genes for methylation in this pathway were not found to be clustered with the PKS gene. mycocentral.euuni-freiburg.de

Below is a table outlining key enzyme types involved:

| Enzyme Type | Role in Biosynthesis | Associated Gene (if specified) |

| Polyketide Synthase | Synthesizes the polyketide backbone | albA mycocentral.eunih.gov, ctg8_1223 nih.gov |

| Cytochrome P450 | Catalyzes dimerization of monomers | Not specified for this compound dimerization cluster nih.gov |

| Tailoring Enzymes | Modify the core structure (e.g., methylation) | Genes often separate from PKS gene nih.govuni-freiburg.de |

Genetic Clusters and Transcriptional Regulation Governing this compound Biosynthesis

The genes responsible for the biosynthesis of fungal secondary metabolites, including this compound, are frequently organized into biosynthetic gene clusters (BGCs) within the fungal genome. mycocentral.eunih.govnih.gov These clusters typically contain the gene for the core synthase enzyme (e.g., PKS) and the genes for the necessary tailoring enzymes. nih.gov However, for aurasperone- and bifonsecin-type biaryls, which encompass the fonsecinones, the gene cluster encoding the tailoring enzymes is distinct and separate from the polyketide synthase gene (albA). nih.gov The albA gene itself, encoding the PKS for naphtho-γ-pyrones, is part of the genetic basis for the production of these compounds. mycocentral.eunih.gov

Transcriptional regulation plays a significant role in controlling the expression of genes within these BGCs and, consequently, the production of secondary metabolites. nih.gov Pathway-specific transcription factors are often found within or near SM gene clusters and can regulate their activation. nih.govuni-freiburg.de Overexpression of these clustered transcription factors can lead to the induction of the entire associated gene cluster and increased production of the target metabolites. nih.govuni-freiburg.de Global regulators of secondary metabolism, such as LaeA in Aspergillus, also influence the expression of multiple BGCs. uni-freiburg.de

Strategies for Genetic Engineering and Metabolic Pathway Manipulation to Modulate this compound Production

Genetic engineering and metabolic pathway manipulation offer powerful approaches to enhance or alter the production of secondary metabolites like this compound. Understanding the biosynthetic pathway and its genetic control is fundamental to these strategies.

One approach involves the genetic engineering of fungal strains, such as endophytes, to improve the production of valuable metabolites. mycocentral.eu Metabolic engineering, including the use of heterologous expression systems, provides avenues for producing bioactive compounds from fungi. nih.gov By manipulating specific biosynthetic genes, it is possible to optimize the production process of the target compound. nih.gov This can include cloning genes involved in the pathway to potentially increase the flux of primary metabolites directed towards secondary metabolite synthesis. nih.gov

Targeted genetic modifications, such as the overexpression of transcription factor genes that regulate SM clusters, can activate silent gene clusters and boost the production of secondary metabolites. nih.govuni-freiburg.de Conversely, deleting genes based on reconstructed pathways can be used to accumulate intermediate compounds, which can be valuable for studying the pathway or for producing specific intermediates. nih.gov Forced expression of pathway-specific transcription factors through techniques like promoter replacement is another strategy to activate cryptic gene clusters and potentially lead to the discovery or increased production of metabolites. uni-freiburg.de

Mechanistic Investigations of Biological Activities in Preclinical Models

In Vitro Cellular and Biochemical Target Engagement Studies

Initial preclinical assessments of Fonsecinone A have explored its interactions at the cellular and biochemical level, providing foundational knowledge of its biological profile.

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. In one study, this compound was tested for its cytotoxic effects against NCI-H460 (non-small cell lung carcinoma), MIA Pa Ca-2 (pancreatic cancer), MCF-7 (breast cancer), and SF-268 (CNS cancer; glioma) cells. nih.gov At a concentration of 5 μg/ml, this compound did not exhibit cytotoxicity towards any of these cell lines. nih.gov Furthermore, the compound was also found to be non-cytotoxic to normal human primary fibroblast cells (WI-38) at the same concentration. nih.gov

In a separate investigation, the broader class of dimeric naphthopyrones, which includes this compound, was assessed for inhibitory effects on five human cancer cell lines: PANC-1 (pancreatic cancer), A549 (lung cancer), MDA-MB-231 (breast cancer), Caco-2 (colorectal adenocarcinoma), and SK-OV-3 (ovarian cancer), as well as the normal human cell line HL-7702, at a concentration of 50 µM. nih.gov While some compounds within this class demonstrated potent cytotoxicity, the specific activity of this compound was not detailed. nih.gov

| Cell Line | Cell Type | Concentration Tested | Result | Source |

|---|---|---|---|---|

| NCI-H460 | Non-small cell lung carcinoma | 5 μg/ml | Non-cytotoxic | nih.gov |

| MIA Pa Ca-2 | Pancreatic cancer | 5 μg/ml | Non-cytotoxic | nih.gov |

| MCF-7 | Breast cancer | 5 μg/ml | Non-cytotoxic | nih.gov |

| SF-268 | CNS cancer (glioma) | 5 μg/ml | Non-cytotoxic | nih.gov |

| WI-38 | Normal human primary fibroblast | 5 μg/ml | Non-cytotoxic | nih.gov |

Programmed cell death, including apoptosis and autophagy, is a critical target for anticancer therapies. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Research into the broader class of dimeric naphthopyrones has indicated that some members of this family can induce apoptosis in cancer cells through a pathway mediated by reactive oxygen species (ROS). nih.gov However, specific studies to determine whether this compound can induce apoptosis or autophagy in cellular models have not been reported.

The ability of natural compounds to inhibit specific enzymes is a key area of drug discovery. nih.govmdpi.com Enzymes such as bacterial enoyl-acyl carrier protein reductase (FabI) and acetylcholinesterase are important therapeutic targets. nih.govproquest.commdpi.com While related bis-naphtho-γ-pyrones have been investigated for their inhibitory activities against enzymes like COX-2, there is currently no published research demonstrating the inhibitory or activatory effects of this compound on FabI, acetylcholinesterase, or other specific enzymes and receptors. mdpi.com

The modulation of protein-protein interactions and the regulation of gene expression are fundamental mechanisms by which bioactive compounds can exert their effects. nih.govfrontiersin.org To date, there is a lack of specific research investigating the ability of this compound to interfere with these cellular processes.

Naphtho-gamma-pyrones, the chemical class to which this compound belongs, have been identified as possessing antioxidant properties. nih.govresearchgate.net The radical scavenging potential of these compounds is associated with the number of hydroxyl groups in their structure. nih.gov A study on a variety of naphtho-gamma-pyrones isolated from Aspergillus tubingensis G131 highlighted that fonsecin (B1214945), a closely related compound to this compound, exhibits significant radical scavenging activity as measured by the ABTS assay. researchgate.net While these findings suggest that this compound may also possess antioxidant capabilities, specific quantitative data from radical scavenging assays such as DPPH or ABTS for this compound are not yet available in the scientific literature.

Molecular and Cellular Signaling Pathway Perturbations

Natural compounds often exert their biological effects by modulating intracellular signaling pathways. nih.govfrontiersin.orgnih.govmdpi.com Key pathways that are frequently perturbed include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, which are crucial in regulating cell growth, proliferation, and survival. nih.govfrontiersin.org At present, there are no specific studies that have investigated the effects of this compound on these or other molecular and cellular signaling pathways.

Impact on Inflammatory Signaling Cascades (e.g., NF-κB, MAPK Pathways)

While direct studies detailing this compound's effect on inflammatory signaling are limited, research on other fungal metabolites suggests a potential for such activity. Compounds derived from fungi have been shown to possess anti-inflammatory properties by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. mdpi.comresearchgate.net For instance, certain cytosporone derivatives inhibit the MAPK/NF-κB signaling pathways in RAW264.7 cells, leading to reduced production of inflammatory mediators like nitric oxide (NO). mdpi.com Similarly, flavonoids such as quercetin (B1663063) have been observed to reduce gastric inflammation in H. pylori-infected models by downregulating the p38 MAPK signaling pathway. frontiersin.org These findings suggest that a potential mechanism for this compound could involve the modulation of these critical inflammatory pathways, though specific experimental validation is required.

Regulation of Cell Cycle Progression and Checkpoint Control

Information directly linking this compound to the regulation of cell cycle progression is not extensively covered in current literature. The cell cycle is a tightly regulated process, and various natural compounds have been identified that can influence its progression, making it a target for therapeutic intervention. musechem.comnih.gov Studies in fungal pathogens have shown that many genes involved in virulence are periodically expressed during the cell cycle, indicating a link between cell proliferation and pathogenicity. plos.org However, specific research into whether this compound interacts with cell cycle checkpoints or regulatory proteins has yet to be reported.

Influence on Reactive Oxygen Species (ROS) Generation and Detoxification Pathways

The mechanism of action for many antimicrobial quinone-related compounds involves the generation of reactive oxygen species (ROS). researchgate.netmdpi.com Naphthoquinones, which are structurally related to the naphthopyranone core of this compound, can induce oxidative stress in microbial cells by generating ROS, which can damage lipids, proteins, and DNA. researchgate.net Some furanone derivatives have also been shown to induce ROS formation in bacterial cells, impairing the cellular anti-ROS defense systems. nih.govresearchgate.net This disruption of redox homeostasis is a key antibacterial strategy. researchgate.netresearchgate.net While this presents a plausible mechanism for this compound, direct experimental evidence confirming its role in ROS generation or its influence on detoxification pathways is needed.

Immunomodulatory Effects in In Vitro Cellular Systems

Metabolites from fungi are known to possess a wide range of immunomodulating properties. nih.gov These effects can include the activation of immune cells like macrophages and lymphocytes, and the resulting production of cytokines. nih.gov Some fungal extracts have demonstrated the ability to modulate the differentiation of T-helper cells, which could have profound effects in autoimmune or allergic diseases. nih.gov Recombinant mistletoe lectin, for example, has shown immunomodulatory activity in both in vitro and animal models. nih.gov At present, specific studies focused on the immunomodulatory effects of this compound in in vitro cellular systems have not been detailed in the available research.

Antimicrobial Effects and Mechanisms

This compound has been identified as an antibacterial agent. nih.gov Its efficacy against a range of pathogens is an area of significant interest, with related compounds showing broad-spectrum activity.

Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

This compound's role as an antibacterial agent has been noted, although detailed reports on its spectrum of activity against specific pathogens are limited. nih.gov The activity of structurally similar compounds provides insight into its potential targets.

Gram-Positive Pathogens:

Methicillin-Resistant Staphylococcus aureus (MRSA): Natural compounds are actively being explored as therapeutic agents against MRSA. nih.govfrontiersin.org While specific data for this compound is pending, other flavanones have demonstrated potent anti-MRSA activity, with some completely inhibiting MRSA growth at concentrations as low as 1.56-6.25 µg/mL. nih.gov Additionally, certain synthetic furanone derivatives show activity against both methicillin-susceptible (S. aureus) and methicillin-resistant strains, with MIC values of 10 mg/L and 20 mg/L, respectively. frontiersin.org

Gram-Negative Pathogens:

Helicobacter pylori: A variety of flavonoids have shown potent antimicrobial activity against H. pylori, a key factor in gastric diseases. frontiersin.orgmdpi.com The Minimum Inhibitory Concentrations (MIC) for some flavonoids against H. pylori can range from 8 to 32 µg/mL. mdpi.com However, there is currently no specific data available on the activity of this compound against H. pylori.

Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli: Infections from ESBL-producing E. coli are a significant clinical challenge. uspharmacist.com While various natural plant extracts have shown effectiveness against these resistant strains, specific studies evaluating the efficacy of this compound against ESBL-producing E. coli have not been reported. nih.gov

Interactive Table: Antibacterial Activity of this compound and Related Compounds Data for related compounds is provided for context where specific data for this compound is unavailable.

| Pathogen | This compound | Related Compound Class | Example MIC (Related Compounds) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial activity reported nih.gov | Flavanones nih.gov | 1.56-6.25 µg/mL |

| Helicobacter pylori | Data Not Available | Flavonoids mdpi.com | 8-32 µg/mL |

| ESBL-Producing Escherichia coli | Data Not Available | Plant Extracts nih.gov | Not specified |

Antifungal Activity Against Pathogenic Fungi

The potential of this compound as an antifungal agent is inferred from the activity of related naphthoquinone and fungal-derived compounds.

Candida albicans: This opportunistic fungal pathogen is a common cause of infections. nih.gov Naphthoquinone derivatives have demonstrated inhibitory activity against C. albicans, with one study reporting a MIC50 value of less than 0.6 µg/mL for 5,8-dihydroxy-1,4-naphthoquinone, which acts by damaging the cell membrane and disrupting respiratory activity. mdpi.com Other natural compounds like hypocrellins show synergistic effects with conventional antifungal drugs against C. albicans. nih.gov

Fusarium solani: A fungus known to cause hyalohyphomycosis, F. solani can be challenging to treat. nih.gov Research has shown that certain flavones isolated from plants exhibit strong antifungal activity against F. solani, with MIC values as low as 0.01 mg/mL. mdpi.com There is no direct evidence yet reported for the activity of this compound against this pathogen.

Interactive Table: Antifungal Activity Profile of Naphthoquinone-Related Compounds This table reflects data for related compounds to indicate potential areas of activity for this compound.

| Pathogen | Compound Class | Example MIC/Activity | Mechanism of Action |

| Candida albicans | Naphthoquinones mdpi.com | MIC50 < 0.6 µg/mL | Membrane damage, respiratory chain disruption |

| Fusarium solani | Flavones mdpi.com | MIC 0.01 mg/mL | Not specified |

Disruption of Microbial Biofilm Formation

Data regarding the specific activity of this compound in the disruption of microbial biofilm formation is not available in the reviewed scientific literature. While the broader class of compounds to which this compound belongs, furanones, has been noted for anti-biofilm properties, specific studies detailing the mechanistic investigations of this compound's effects on biofilm structure, quorum sensing, or extracellular polymeric substance production are currently lacking.

Antiviral Activity in Viral Replication Models (e.g., SARS-CoV-2)

Recent in vitro studies have explored the antiviral potential of this compound against SARS-CoV-2. Research has demonstrated that this compound exhibits a moderate inhibitory effect on the replication of the SARS-CoV-2 virus. nih.gov

In a key study, the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI) of this compound against a SARS-CoV-2 isolate were determined. The findings from this research are summarized in the table below.

| Compound | IC₅₀ (µM) | Selectivity Index (SI) | Observed Activity |

|---|---|---|---|

| This compound | 61.06 | 4.7 | Medium |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. SI: Selectivity Index (CC₅₀/IC₅₀), where CC₅₀ is the 50% cytotoxic concentration.

Mechanistic insights from in silico molecular docking studies suggest that the antiviral activity of dimeric naphthopyrones, such as this compound, may be attributed to their ability to bind to key therapeutic targets involved in the replication of SARS-CoV-2. nih.gov These computational models indicate a high binding affinity of related compounds to the main protease (Mpro), helicase, and RNA-dependent RNA polymerase (RdRp) of the virus. nih.gov

In Vivo Efficacy and Mechanistic Validation in Non-Human Animal Models of Disease

Comprehensive in vivo studies specifically investigating the efficacy and mechanistic pathways of this compound in non-human animal models of various diseases are limited in the currently available scientific literature.

There is currently no available research data on the assessment of this compound in preclinical animal models of inflammatory conditions. Therefore, its in vivo efficacy and mechanism of action in inflammation remain to be elucidated.

Specific studies evaluating the in vivo efficacy of this compound in animal models of microbial infections have not been identified in the reviewed literature. Its potential to treat bacterial or fungal infections in a whole-organism context is yet to be determined.

There is a lack of available scientific evidence regarding the neurobiological activity of this compound in relevant animal models. Studies investigating its effects on the central nervous system, including its potential for acetylcholinesterase inhibition in vivo, have not been reported.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Fonsecinone a and Analogs

Semi-Synthesis and Derivatization Strategies for Structural Modification of Fonsecinone A

Semi-synthetic approaches and derivatization strategies are valuable for obtaining this compound analogs and exploring the impact of structural modifications on biological activity. The search results indicate that semi-synthesis from readily available precursors like griseofulvin (B1672149) has been considered for related compounds, suggesting this could be a strategy for obtaining this compound derivatives. nih.gov Derivatization allows for targeted alterations to the this compound structure to probe specific interactions and improve properties. While specific derivatization methods for this compound are not extensively detailed in the provided snippets, the study on green synthesis of silver nanoparticles using this compound and other naphthopyrones suggests chemical interactions and potential modifications of the compound. plos.orgplos.org

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Probing

The design and synthesis of this compound analogs are crucial for understanding which parts of the molecule are essential for its biological effects. Studies have synthesized derivatives of related compounds, such as griseofulvin, to investigate antifungal activities. nih.gov Research on naphtho-γ-pyrones, including this compound and its analogs like Fonsecinone C and Aurasperone A, has explored their antibacterial and anti-inflammatory activities, implying the synthesis of these related dimeric structures for SAR studies. nih.govacs.orgresearchgate.netmdpi.comresearchgate.net The structural variations among naturally occurring fonsecinones (A, B, C, D) and aurasperones (A, B, C, D, E, F) provide a basis for understanding how different dimerization linkages and functional groups influence activity. nih.govmdpi.comnih.govuni.luchem960.comnih.govmycocentral.euseruvenyayinevi.com

Elucidation of Key Pharmacophoric Elements and Structural Determinants of Biological Activity

SAR studies on this compound and related naphtho-γ-pyrones have begun to identify key structural features responsible for their biological activities. For antibacterial activity, compounds with C-10'-C-9 linkages, such as this compound and C, showed higher activity compared to those with C-10'-C-7 linkages, like Fonsecinone B and certain aurasperones. nih.gov This suggests the nature and position of the linkage between the two naphthopyran units are important determinants of antibacterial potency. For anti-Helicobacter pylori activity, SAR analysis indicated that bis-naphtho[2,3-b]pyrones were more active than hybrids, and a free hydroxyl group at the C-8 position in the lower unit was vital. researchgate.net In the context of cholesterol absorption inhibition, the pyrone site appears to be related to the inhibitory activity of naphtho-γ-pyrones. mdpi.com Studies on anti-inflammatory activity have also been conducted on this compound and related compounds. acs.orgresearchgate.netmdpi.com

Table 1: Proposed Structure-Activity Relationships for Naphtho-γ-Pyrones

| Structural Feature | Observed Activity/Effect | Relevant Compounds (Examples) | Source(s) |

| C-10'-C-9' Linkage | Higher antibacterial activity | This compound, Fonsecinone C | nih.gov |

| C-10'-C-7' Linkage | Lower antibacterial activity compared to C-10'-C-9' linkage | Fonsecinone B, Aurasperone A, Aurasperone E | nih.gov |

| Free C-8 Hydroxyl (lower unit) | Vital for anti-H. pylori activity | Not explicitly listed for specific compounds | researchgate.net |

| Pyrone Site | Related to cholesterol absorption inhibition | Naphtho-γ-pyrones (general) | mdpi.com |

Computational Chemistry and Molecular Modeling in Analog Design and Target Binding Prediction

Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, have been applied to study the interactions of this compound and related compounds with biological targets. Molecular docking has been used to explore the binding orientation of antibacterial compounds, including this compound, to targets like the multidrug efflux transporter AcrB and E. coli DNA gyrase. nih.govresearchgate.net These studies revealed that active compounds bind with high affinity in hydrophobic regions. nih.govresearchgate.net Molecular docking has also been employed to predict the binding modes of naphtho-γ-pyrones with NPC1L1, a target for cholesterol absorption inhibition, identifying key interactions like hydrogen bonds and π-π stacking. mdpi.com Furthermore, computational methods, including DFT/GIAO calculations, have been used for structural characterization and to understand physical properties like dipole moments, which can influence solubility and potentially biological interactions. researchgate.net In silico studies, including molecular docking and dynamics simulations, have also been utilized to investigate the potential of this compound and other naphthopyrones as inhibitors of SARS-CoV-2 targets like the main protease (Mpro), helicase, and RdRp. semanticscholar.orgnih.govmdpi.com These computational approaches help to explain observed biological activities and predict binding affinities. semanticscholar.orgnih.gov

Table 2: Computational Studies on this compound and Related Compounds

| Computational Method(s) | Investigated Aspect | Biological Target(s) (if specified) | Source(s) |

| Molecular Docking | Binding orientation and affinity | AcrB, E. coli DNA gyrase, NPC1L1, SARS-CoV-2 Mpro, Helicase, RdRp | mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.govmdpi.com |

| Molecular Dynamics Simulations (MDS) | Target interaction and mode of action | SARS-CoV-2 Mpro, Helicase, RdRp | semanticscholar.orgnih.govmdpi.com |

| DFT/GIAO Calculations | Structural characterization, dipole moments | Not applicable (structural/physical properties) | researchgate.net |

| In silico Analysis (general) | Aid in understanding in vivo activity, binding potential | Various (e.g., anti-inflammatory targets, Ebola VP40) | mdpi.comresearchgate.net |

Advanced Analytical Methodologies in Fonsecinone a Research

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification of Biosynthetic Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool in the study of fungal secondary metabolites like Fonsecinone A. Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide highly accurate mass measurements, which allow for the determination of elemental compositions nih.gov. This capability is fundamental in metabolomic profiling, where the goal is to comprehensively analyze the suite of small molecules in a biological sample.

In the context of this compound research, HRMS coupled with liquid chromatography (LC-HRMS) would be applied to analyze extracts from this compound-producing fungi, such as species of Aspergillus. This approach enables the creation of a detailed metabolic profile, helping to putatively identify this compound and other related compounds in complex mixtures based on their exact mass and isotopic patterns nih.gov.

Furthermore, HRMS is critical for identifying biosynthetic intermediates. The biosynthesis of complex polyketides like this compound involves a series of enzymatic steps, and the intermediates are often present in very low concentrations. By comparing the metabolomes of wild-type fungal strains with those of genetically modified strains (e.g., where a specific biosynthetic gene is deleted), researchers can identify accumulated precursors or missing downstream products. For instance, a study on aflatoxin biosynthesis utilized UHPLC-HRMS to simultaneously quantify various metabolites in the pathway, constructing a fragmentation ion library to facilitate their identification researchgate.net. A similar strategy could be employed to elucidate the biosynthetic pathway of this compound, providing a snapshot of the dynamic changes during its formation researchgate.net. While specific studies detailing the metabolomic profiling and identification of biosynthetic intermediates for this compound are not widely available, the established methodologies for other fungal polyketides provide a clear framework for such investigations.

Table 1: Application of High-Resolution Mass Spectrometry in Fungal Metabolite Research

| Analytical Technique | Application | Relevance to this compound Research |

|---|---|---|

| LC-HRMS (e.g., Orbitrap, Q-TOF) | Metabolomic profiling of fungal extracts | Comprehensive analysis of metabolites from producing fungi to identify this compound and related compounds. |

| HRMS/MS | Fragmentation analysis for structural elucidation | Confirmation of the this compound structure and characterization of unknown related metabolites. |

| Isotope Labeling with HRMS | Biosynthetic pathway elucidation | Tracking the incorporation of labeled precursors (e.g., ¹³C-acetate) into this compound and its intermediates. |

| Differential Metabolomics (HRMS) | Identification of biosynthetic intermediates | Comparing metabolite profiles of wild-type vs. mutant fungal strains to pinpoint steps in the biosynthetic pathway. |

Advanced Chromatographic Techniques (e.g., HPLC-UV/MS, UPLC-QTOF) for Quantitative Analysis in Complex Biological Systems

Advanced chromatographic techniques are essential for the separation and quantification of this compound from complex biological matrices, such as fungal fermentation broths or biological fluids. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a standard method for this purpose mdpi.comuobaghdad.edu.iq. The chromophoric nature of the naphtho-γ-pyrone structure of this compound allows for sensitive detection by UV-Vis spectrophotometry. For quantitative analysis, a calibration curve is typically established using a purified standard of the compound mdpi.com.

For enhanced specificity and sensitivity, HPLC is often coupled with mass spectrometry (HPLC-MS) mdpi.comnih.gov. The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) allows for highly selective and accurate quantification of the target analyte even in the presence of co-eluting matrix components restek.com.

Ultra-performance liquid chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC frontiersin.orgnih.gov. When coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (QTOF) detector, UPLC-QTOF-MS/MS becomes a powerful platform for both identifying and quantifying compounds like this compound in complex systems frontiersin.org. While a specific, validated quantitative UPLC-MS/MS method for this compound in biological systems has not been detailed in the available literature, the development of such an assay would follow established protocols for other mycotoxins, involving optimization of extraction, chromatographic separation, and mass spectrometric parameters nih.govresearchgate.net.

Table 2: Parameters for Chromatographic Analysis of Fungal Metabolites

| Parameter | HPLC | UPLC |

|---|---|---|

| Stationary Phase | Typically C18 reversed-phase silica (B1680970) columns (3-5 µm particle size) mdpi.com | C18 reversed-phase silica columns with smaller particle sizes (<2 µm) nih.gov |

| Mobile Phase | Gradients of water and organic solvents (acetonitrile, methanol) with modifiers (e.g., formic acid, acetic acid) mdpi.comnih.gov | Similar to HPLC, optimized for higher pressures and faster flow rates researchgate.net |

| Detection | DAD (UV-Vis), Fluorescence Detector, Mass Spectrometry (MS, MS/MS) mdpi.comnih.gov | Primarily tandem mass spectrometry (e.g., QQQ, QTOF) for high sensitivity and specificity nih.gov |

| Typical Run Time | 20-60 minutes nih.gov | <10 minutes restek.com |

| Application | Purification, identification, and quantification of natural products | High-throughput quantitative analysis, metabolomics, analysis of complex matrices |

Spectroscopic Techniques (e.g., NMR, Circular Dichroism) for Conformational Studies and Molecular Interaction Analysis

Spectroscopic techniques are vital for the definitive structure elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of natural products. Complete assignments of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. For this compound, detailed NMR studies have been performed, utilizing experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule. Nuclear Overhauser effect (NOE) experiments provide through-space information, which is crucial for determining the relative stereochemistry and conformation of the molecule nih.gov. The complete ¹H and ¹³C NMR assignments for this compound, isolated from Aspergillus aculeatus, have been fully documented nih.gov.

Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃) nih.gov

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, mult., J in Hz) |

|---|---|---|

| 2, 2' | 165.2 | - |

| 3, 3' | 102.5 | 6.30 (s) |

| 4, 4' | 182.2 | - |

| 4a, 4a' | 107.6 | - |

| 5, 5' | 163.7 | - |

| 6, 6' | 100.2 | 6.54 (d, 2.3) |

| 7, 7' | 165.7 | - |

| 8, 8' | 108.5 | 6.70 (d, 2.3) |

| 9, 9' | 139.1 | - |

| 9a, 9a' | 108.4 | - |

| 10, 10' | 29.8 | 3.10 (s) |

| 11, 11' | 115.8 | - |

| 12, 12' | 34.6 | 2.53 (s) |

| 5-OH, 5'-OH | - | 15.68 (s) |

| 7-OH, 7'-OH | - | 9.77 (s) |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformational properties of chiral molecules like this compound. The atropisomerism arising from the hindered rotation around the C-C bond linking the two naphthopyrone units gives rise to distinct stereoisomers, which can be distinguished by CD spectroscopy. While specific experimental CD studies on this compound are not detailed in the searched literature, the methodology is widely applied to related naphthopyrones. For instance, electronic circular dichroism (ECD) calculations have been used to define the absolute configuration of newly isolated dimeric naphthopyrones nih.gov. This approach involves comparing the experimentally measured CD spectrum with spectra predicted computationally for different stereoisomers. Furthermore, CD spectroscopy can be used to study molecular interactions, as changes in the CD spectrum of a molecule can occur upon binding to a biological target, such as a protein or DNA, indicating conformational changes in one or both partners nih.govresearchgate.net.

Bioanalytical Assay Development for Cellular Uptake and Subcellular Localization Studies

To understand the biological activity of this compound, it is crucial to investigate its interaction with cells, including its ability to cross the cell membrane and its ultimate destination within the cell. This requires the development of specific bioanalytical assays.

Cellular uptake studies are designed to quantify the amount of a compound that enters a cell over time. These assays typically involve incubating cultured cells with the compound and then measuring its intracellular concentration. This can be achieved using the quantitative chromatographic methods described previously (e.g., LC-MS/MS) after cell lysis. Alternatively, if this compound possesses intrinsic fluorescence, its uptake can be monitored by techniques like flow cytometry or fluorescence microscopy researchgate.net. Studies on other natural products, such as dimeric naphthopyrones, have utilized flow cytometry to assess cellular changes like apoptosis and cell cycle arrest, which are downstream consequences of cellular interaction nih.gov.

Subcellular localization studies aim to identify the specific organelles or compartments where a compound accumulates. The primary method for this is fluorescence microscopy, particularly confocal microscopy. This requires that the molecule is either naturally fluorescent or has been labeled with a fluorescent tag. Co-localization experiments are then performed, where cells are treated with the fluorescently-tagged compound and simultaneously stained with specific dyes that illuminate particular organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, or DAPI for the nucleus) researchgate.netresearchgate.net. Observing the overlap of the compound's fluorescence with that of an organelle-specific dye indicates its localization. While specific studies on the cellular uptake and subcellular localization of this compound have not been reported, the methodologies are well-established for investigating fungal metabolites and other bioactive molecules nih.govnih.gov.

Challenges and Future Directions in Fonsecinone a Academic Research

Overcoming Limitations in Research-Scale Production and Scalability

One significant challenge in the academic research of Fonsecinone A is the limitation in its research-scale production and subsequent scalability. This compound is a secondary metabolite produced by filamentous fungi, notably Aspergillus niger and Aspergillus tubingensis nih.govresearchgate.netresearchgate.net. The production of such compounds can be influenced by various factors, including culture conditions, media composition, incubation time, and even physical parameters like container geometry and agitation researchgate.net.

Achieving sufficient yields for comprehensive biological studies and further research can be challenging. While environmental stresses like decreasing water activity or adding oxidative stress factors have shown potential to enhance the production of naphtho-gamma-pyrones (NγPs) by Aspergillus tubingensis, scaling up these methods for larger quantities remains a hurdle researchgate.net. Processing engineering strategies are needed for large-scale production, which can be energy-intensive, especially for aerobic cultures that develop non-Newtonian fluid properties during submerged fermentation researchgate.net.

Future research directions should focus on optimizing fermentation protocols, exploring genetic manipulation of producer strains to upregulate biosynthetic pathways, and investigating alternative or synthetic biology approaches for more efficient and scalable production of this compound. Co-culture strategies, for instance, have been shown to enhance secondary metabolite production in other fungal species by stimulating biosynthesis via microbial competition . 'Omic'-guided engineering, involving genomic analysis to identify relevant gene clusters, could also enable targeted overexpression or activation for improved yields .

Addressing Specificity and Potential Off-Target Effects in Mechanistic Studies

Understanding the precise mechanisms of action of this compound is crucial, and this endeavor is complicated by the potential for off-target effects. While this compound has demonstrated activity against various pathogens, including Staphylococcus aureus and Escherichia coli, and has shown acetylcholinesterase inhibitory activity, the full spectrum of its molecular interactions is still being explored sciencescholar.usplos.org.

Research into the biological activity of natural products often involves complex interactions with multiple cellular targets. While some studies highlight specific activities, such as the enhanced acetylcholinesterase inhibitory activity of this compound when synthesized with silver nanoparticles, a comprehensive understanding of its selectivity and potential interactions with unintended biological pathways is necessary researchgate.netplos.org.

Future research should employ advanced techniques to delineate the specific molecular targets of this compound. This could involve proteomic profiling to identify proteins that bind to this compound, transcriptomic analysis to understand its effects on gene expression, and the use of reporter cell lines to probe specific signaling pathways. Inverse docking approaches, which can identify potential biological targets of compounds, may also be valuable in this context researchgate.net. Addressing specificity will help in accurately interpreting research findings and determining the therapeutic potential of this compound.

Exploring Synergistic Interactions of this compound with Other Bioactive Compounds in Research Models

The potential for synergistic interactions between this compound and other bioactive compounds presents an exciting avenue for academic research. Natural products often exhibit enhanced activity when used in combination, and exploring such synergies could lead to the identification of more potent or selective effects in various research models.

Research has shown that combinations of extracts and pure compounds from endophytic fungi can exhibit synergistic antioxidant activity researchgate.net. While this specific study did not focus on this compound in combination, it highlights the principle that combining natural products can lead to beneficial outcomes. The enhanced acetylcholinesterase inhibitory activity observed when this compound is synthesized with silver nanoparticles also suggests potential for synergistic effects with delivery systems or other interacting agents researchgate.netplos.org.

Future studies should systematically investigate the synergistic potential of this compound with other compounds, both natural and synthetic, in relevant research models. This could involve checkerboard assays to evaluate combinations against microbial pathogens or cell-based assays to assess combined effects on enzymatic activity or cellular pathways. Identifying synergistic combinations could not only enhance the observed biological activities but also potentially allow for lower concentrations of each compound, potentially mitigating any non-specific effects.

Uncovering Novel Biological Activities and Untapped Mechanistic Insights of this compound

Despite existing research highlighting its antibacterial, anti-inflammatory, and acetylcholinesterase inhibitory properties, there is significant potential to uncover novel biological activities and gain deeper mechanistic insights into this compound. This compound is a dimeric naphtho-γ-pyrone, a class of compounds known for diverse biological properties nih.govresearchgate.net.

Previous studies have identified this compound as having antibacterial activity against Helicobacter pylori and exhibiting potential against MRSA and E. coli researchgate.netsciencescholar.us. It has also been isolated from endophytic fungi with demonstrated antifungal activity against various plant pathogens frontiersin.org. The structural features of naphtho-gamma-pyrones, such as hydroxyl groups on the aromatic ring, are known to contribute to their antioxidant activity, suggesting potential in this area as well researchgate.netresearchgate.net.

Future academic research should explore the activity of this compound in a wider range of biological models, including those relevant to different infectious diseases, inflammatory conditions, and neurological disorders. High-throughput screening assays could be employed to identify new activities. Furthermore, detailed mechanistic studies using techniques such as affinity chromatography, co-immunoprecipitation, and advanced microscopy could help elucidate the precise molecular pathways modulated by this compound. Exploring its interactions with various enzymes, receptors, and cellular structures could reveal previously unknown mechanisms of action.

Development of Advanced Research Tools and Molecular Probes Based on the this compound Scaffold

The unique chemical scaffold of this compound presents an opportunity for the development of advanced research tools and molecular probes. Compounds with well-defined biological activities and distinct structures can serve as valuable tools for investigating biological processes.

The dimeric naphthopyran structure of this compound, along with its reported activities, makes it a promising candidate for the design of molecular probes. These probes, which can be fluorescently labeled or modified with other tags, can be used to track the distribution of this compound in cells or tissues, identify its binding partners, and study its cellular uptake and efflux.

Future research should focus on the synthesis of modified this compound analogs with appended tags for visualization or affinity purification. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of compounds with small modifications to the this compound scaffold, can help identify key structural features responsible for specific activities and guide the design of more potent or selective probes. These tools would be invaluable for dissecting the complex biological interactions of this compound and for identifying new targets or pathways influenced by this compound.

常见问题

Q. Q1. What experimental methodologies are recommended for the initial isolation and structural characterization of Fonsecinone A?

Methodological Answer: For isolation, employ chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays or spectral data. Structural characterization requires a combination of NMR (1D/2D), mass spectrometry (HR-ESI-MS), and X-ray crystallography for unambiguous stereochemical assignment. Ensure purity validation via HPLC-UV/ELSD and elemental analysis. Experimental protocols must be detailed to enable reproducibility, including solvent systems, retention factors, and spectral acquisition parameters .

Q. Q2. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer: Adopt a tiered approach:

In vitro screening against target-specific assays (e.g., enzyme inhibition, cytotoxicity using MTT assays).

Dose-response studies to calculate IC50/EC50 values with appropriate controls (positive/negative, solvent-only).

Mechanistic studies (e.g., fluorescence-based binding assays, flow cytometry for apoptosis).

Validate results using orthogonal methods (e.g., Western blotting for protein expression). Report statistical significance (p-values ≤0.05) and confidence intervals .

Q. Q3. What analytical strategies ensure accurate quantification of this compound in complex matrices (e.g., plant extracts)?

Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision, accuracy). For natural product matrices, employ matrix-matched calibration curves to account for interference .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Address discrepancies through:

Replication studies under standardized conditions (cell lines, assay protocols).

Meta-analysis of raw data to identify confounding variables (e.g., solvent polarity, incubation time).

Structural verification to confirm compound identity (e.g., batch-to-batch consistency, degradation studies).

Cross-reference findings with theoretical frameworks (e.g., structure-activity relationships) to contextualize outliers .

Q. Q5. What computational approaches are suitable for predicting this compound’s molecular targets and binding modes?

Methodological Answer: Combine:

Molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target libraries (e.g., Protein Data Bank).

Molecular dynamics simulations (GROMACS, AMBER) to assess binding stability.

Pharmacophore modeling (LigandScout) to identify critical interaction motifs.

Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Q. Q6. How can researchers integrate omics data (genomics, metabolomics) to elucidate this compound’s biosynthetic pathways?

Methodological Answer:

Transcriptome mining for co-expressed genes in native organisms (e.g., fungi).

Isotope labeling (13C/2H) to trace precursor incorporation via NMR or MS.

CRISPR-Cas9 knockouts to disrupt candidate biosynthetic gene clusters.

Leverage bioinformatics tools (antiSMASH, MZmine) for pathway reconstruction .

Q. Q7. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Semi-synthesis : Modify natural this compound via regioselective reactions (e.g., acetylation, oxidation).

Total synthesis : Design retrosynthetic pathways prioritizing stereochemical control (e.g., asymmetric catalysis).

Parallel synthesis : Use combinatorial libraries to screen substituent effects.

Characterize derivatives via chiral HPLC and circular dichroism (CD) to confirm stereochemistry .

Methodological and Theoretical Frameworks

Q. Q8. How should researchers align this compound studies with broader theoretical frameworks in natural product drug discovery?

Methodological Answer:

Hypothesis-driven design : Link bioactivity to evolutionary ecology (e.g., fungal defense mechanisms).

Systems pharmacology : Map interactions using network analysis (Cytoscape) to identify polypharmacology.

Cheminformatics : Compare chemical similarity to known drugs (Tanimoto coefficients, PubChem).

Contextualize findings within existing literature to address knowledge gaps .

Q. Q9. What statistical methods are critical for analyzing dose-dependent and time-course experimental data?

Methodological Answer:

Non-linear regression (GraphPad Prism) for curve fitting (e.g., sigmoidal dose-response).

ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.

Survival analysis (Kaplan-Meier, Cox regression) for longitudinal studies.

Report effect sizes and avoid overinterpreting non-significant trends .

Q. Q10. How can researchers ensure ethical and reproducible reporting of this compound data?

Methodological Answer:

FAIR principles : Share raw data (spectra, assay results) in public repositories (e.g., Zenodo, ChEMBL).

MIAME/MIAPE compliance : Detail experimental conditions (e.g., cell passage numbers, instrument settings).

Pre-registration : Submit study protocols to platforms like Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。